molecular formula C8H15Cl B075050 Chlorocyclooctane CAS No. 1556-08-7

Chlorocyclooctane

Cat. No. B075050
CAS RN: 1556-08-7
M. Wt: 146.66 g/mol
InChI Key: LDOZEEFSUYHNPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chlorocyclooctane can be synthesized through various chemical reactions. For example, 5-Chloro-1-thia-5-boracyclooctane is prepared by the hydroboration of diallyl sulfide with a chloroborane–dimethyl sulfide complex, showcasing the compound's synthesis versatility and the sulfur–boron dative bond in its structure (Furusaki, Weike, & Suzuki, 1986). Efficient synthesis methods also involve starting from cycloocta-1,3-diene for the production of various cyclooctane derivatives, emphasizing the importance of the cyclooctane ring in synthesis strategies (Ecer & Salamci, 2014).

Molecular Structure Analysis

The molecular structure of chlorocyclooctane derivatives such as trans-1,4-dichlorocyclooctane reveals a boat-chair conformation, with chlorine atoms positioned in axial and (pseudo-)equatorial directions. This highlights the compound's non-aromatic ring conformation and the impact of chlorine substitution on its spatial arrangement (Egmond & Romers, 1969).

Chemical Reactions and Properties

Chlorocyclooctane undergoes various chemical reactions, including chlorination with different agents, leading to a mixture of isomeric dichlorocyclooctenes. The isomer distribution varies significantly depending on the chlorinating agents used, demonstrating the compound's reactivity and the influence of chlorination conditions (Uemura et al., 1976).

Physical Properties Analysis

The physical properties of chlorocyclooctane derivatives, such as their crystal structure, provide insight into the compound's arrangement and intermolecular interactions. For instance, the crystal structure of trans-1,4-dichlorocyclooctane at −180° reveals a monoclinic space group with specific cell dimensions, indicating the precise geometric configuration and stability of the compound under low temperatures (Egmond & Romers, 1969).

Chemical Properties Analysis

The chemical properties of chlorocyclooctane, including its reactivity and interaction with various reagents, are crucial for understanding its behavior in chemical syntheses. For example, the preparation of 2-chlorocycloalkanone oximes and their conversion to different functionalized oximes showcase the compound's versatility and the potential for creating a wide range of derivatives, further expanding its application in organic synthesis (Ohno et al., 1966).

Scientific Research Applications

  • Electrochlorination on Boron-Doped Diamond Anodes : Chlorination is a widely used water treatment technology. Electrochlorination shows improved performance compared to conventional chlorination, especially in the context of releasing volatile chlorine species (Cl2, ClO2, Cl2O) during the electrolysis of saline water. This process plays a significant role in the overall electrochlorination process, highlighting the importance of chlorinated compounds in water treatment technologies (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).

  • X-Ray Structure of Chlorinated Cyclooctane Compounds : The study of 5-Chloro-1-thia-5-boracyclooctane, prepared by hydroboration of diallyl sulfide with a chloroborane–dimethyl sulfide complex, delves into the structural analysis of such chlorinated compounds using X-ray crystallographic analysis. This contributes to the understanding of the molecular structure of chlorinated cyclooctane derivatives (Furusaki, Zhou, & Suzuki, 1986).

  • Chlorin Derivatives in Photodynamic Therapy : Chlorin, phthalocyanines, and porphyrins derivatives, including chlorinated compounds, are used as photosensitizers in photodynamic therapy for the treatment of various skin diseases. This research highlights the clinical benefits and mechanisms of such therapies in treating conditions like acne vulgaris, psoriasis, and cutaneous leishmaniasis (Annunzio, Costa, Mezzina, Graminha, & Fontana, 2019).

  • Synthesis of Chlorocyclooctanetriol : The synthesis of cyclooctane-1,2,3,4-tetraols, aminocyclooctanetriol, and chlorocyclooctanetriol from cis,cis-1,3-cyclooctadiene showcases the development of methods for creating chlorinated cyclooctane derivatives. These compounds have potential applications in various chemical synthesis processes (Ecer & Salamci, 2014).

  • Diaminocyclooctane Diols and Chlorocyclooctane Aminodiol Synthesis : This research demonstrates the synthesis of various stereoisomeric diaminocyclooctane diols and a chlorocyclooctane aminodiol. Such synthetic methods contribute to the field of organic chemistry, particularly in the creation of chlorinated cyclooctane derivatives (Zozik, Salamci, & Kılıç, 2017).

properties

IUPAC Name

chlorocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOZEEFSUYHNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165915
Record name Chlorocyclooctane
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Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocyclooctane

CAS RN

1556-08-7
Record name Chlorocyclooctane
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Record name Chlorocyclooctane
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Record name Chlorocyclooctane
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Record name Chlorocyclooctane
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Record name Chlorocyclooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
JA Agwupuye, H Louis, OC Enudi, TO Unimuke… - Materials Chemistry and …, 2022 - Elsevier
… , fluorocyclooctane, bromocyclooctane, chlorocyclooctane, azocane, oxocane and thiocane … sites for nucleophilic reaction compared to chlorocyclooctane, fluorocyclooctane, oxocane, …
Number of citations: 23 www.sciencedirect.com
GK Cook, JM Mayer - Journal of the American Chemical Society, 1995 - ACS Publications
Chromylchloride, C1O2CI2, oxidizes cyclooctane, isobutane, and toluene under mild conditions (25-60 C). The reactions give chlorinated products (chlorocyclooctane, terf-butyl chloride…
Number of citations: 150 pubs.acs.org
S Uemura, A Onoe, M Okano - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… In the case of cis-cyclooctene, however, a reverse addition produces only chlorocyclooctane. It has been revealed that a mixture of 6 and 7 is readily isomerized to a mixture of 1 and 2 …
Number of citations: 14 www.journal.csj.jp
NL Allinger, LA Tushaus - Tetrahedron, 1967 - Elsevier
… After about 20 hr th e product was washed with water and NaltCO3aq, dried and distilled to give 9 g chlorocyclooctane, bp 78 (10 mm), n~ ~ 1'4821 (reported 18 bp 87-90 at 19 mm). …
Number of citations: 12 www.sciencedirect.com
OA Subbotin, NM Sergeev - Journal of Structural Chemistry, 1976 - Springer
… Thus in the case of chlorocyclooctane, the inversion barrier of the ring is about 10 kcal/mole. The experimental values of the chemical shifts of the two principal conformations of …
Number of citations: 1 link.springer.com
PM Harvey - 1972 - search.proquest.com
… It was thought that lithium dicyclohexylamide might likewise give a strongly contrathermodynamic ratio of isomers from chlorocyclooctane (33) 24 is 9,2 kcal less stable than 45." 33 …
Number of citations: 2 search.proquest.com
DHR Barton, SD Bévière - Tetrahedron letters, 1993 - Elsevier
… that the new product of the reaction was chlorocyclooctane … were optimized and the best yield of chlorocyclooctane … formation of cylooctanone 2 and chlorocyclooctane 4 was affected as …
Number of citations: 22 www.sciencedirect.com
JG Traynham, TM Couvillon - Journal of the American Chemical …, 1967 - ACS Publications
… Chlorocyclooctane is formed in significantly higher yield in the thermal addition than in the … formed in about 20% yield and accompanied by chlorocyclooctane (10%) and (dichloromethyl…
Number of citations: 21 pubs.acs.org
Y Zozik, E Salamci, A Kilic - Tetrahedron Letters, 2017 - Elsevier
The first syntheses of four stereoisomeric diaminocyclooctane diols, as well as a chlorocyclooctane aminodiol, are reported. In the first part, photooxygenation of cis,cis-1,3-…
Number of citations: 13 www.sciencedirect.com
TS Cantrell, BL Strasser - The Journal of Organic Chemistry, 1971 - ACS Publications
… gave the ring-contracted products mentioned above, whereas commercial material from a bottle opened several days before gave almost exclusively l-acetyl-4-chlorocyclooctane. We …
Number of citations: 17 pubs.acs.org

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